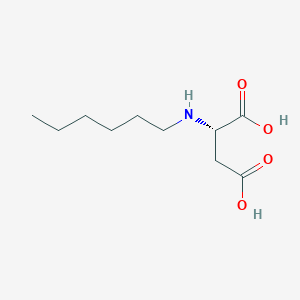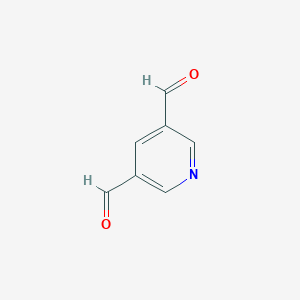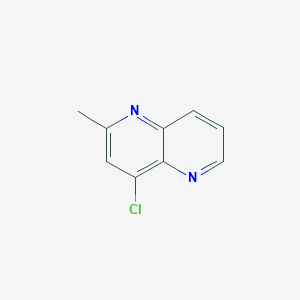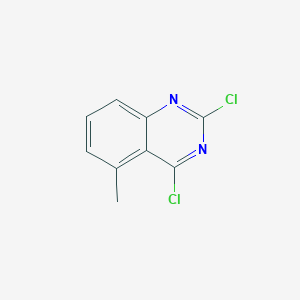
1-(t-Butyldimethylsilyloxy)cyclopropanecarbaldehyde
Overview
Description
1-(t-Butyldimethylsilyloxy)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C₁₀H₂₀O₂Si. It is characterized by the presence of a cyclopropane ring, an aldehyde group, and a t-butyldimethylsilyloxy substituent. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-(t-Butyldimethylsilyloxy)cyclopropanecarbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the t-Butyldimethylsilyloxy Group: This step involves the protection of a hydroxyl group using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Aldehyde Formation: The final step involves the oxidation of a primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Chemical Reactions Analysis
1-(t-Butyldimethylsilyloxy)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The t-butyldimethylsilyloxy group can be replaced by other substituents through nucleophilic substitution reactions, often using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to remove the silyl protecting group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields carboxylic acids, while reduction yields primary alcohols.
Scientific Research Applications
1-(t-Butyldimethylsilyloxy)cyclopropanecarbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(t-Butyldimethylsilyloxy)cyclopropanecarbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity.
Comparison with Similar Compounds
1-(t-Butyldimethylsilyloxy)cyclopropanecarbaldehyde can be compared to other cyclopropane-containing aldehydes and silyl-protected compounds:
Cyclopropanecarbaldehyde: Lacks the t-butyldimethylsilyloxy group, making it less sterically hindered and more reactive in certain reactions.
1-(Trimethylsilyloxy)cyclopropanecarbaldehyde: Similar in structure but with a trimethylsilyl group instead of a t-butyldimethylsilyl group, leading to differences in reactivity and stability.
Cyclopropanecarboxaldehyde: Contains a carboxyl group instead of a silyloxy group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a cyclopropane ring, an aldehyde group, and a bulky silyl protecting group, which imparts specific reactivity and stability characteristics.
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxycyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-9(2,3)13(4,5)12-10(8-11)6-7-10/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEPQADZZXOVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563933 | |
| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}cyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90660-09-6 | |
| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}cyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butyldimethylsilyl)oxy]cyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


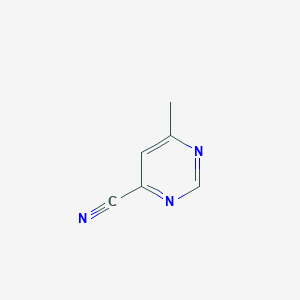
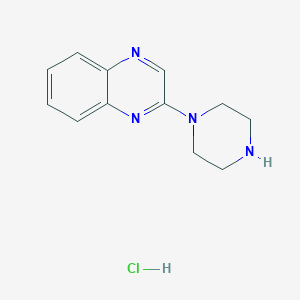
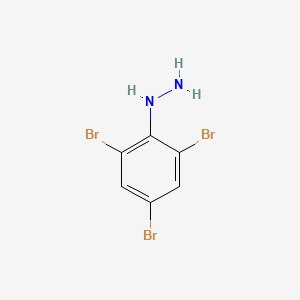
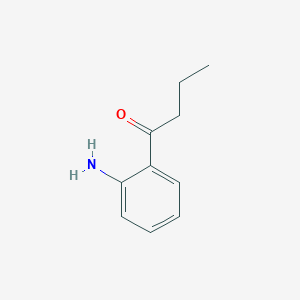
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)
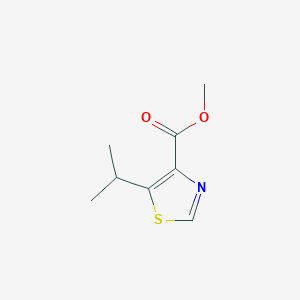
![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)


![1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene](/img/structure/B1611244.png)
